![molecular formula C33H27N2P B14092324 4-[2-(Diphenylphosphanyl)naphthalen-1-yl]-2-isopropylquinazoline](/img/structure/B14092324.png)
4-[2-(Diphenylphosphanyl)naphthalen-1-yl]-2-isopropylquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(Diphenylphosphanyl)naphthalen-1-yl]-2-isopropylquinazoline is a complex organic compound that features a quinazoline core substituted with a diphenylphosphanyl group on the naphthalene ring
準備方法
The synthesis of 4-[2-(Diphenylphosphanyl)naphthalen-1-yl]-2-isopropylquinazoline typically involves multi-step organic reactionsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach the phosphanyl group to the naphthalene ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
4-[2-(Diphenylphosphanyl)naphthalen-1-yl]-2-isopropylquinazoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphanyl group, using reagents like halides or alkoxides.
Coupling Reactions: It is often used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
科学的研究の応用
4-[2-(Diphenylphosphanyl)naphthalen-1-yl]-2-isopropylquinazoline has several scientific research applications:
Chemistry: It is used as a ligand in asymmetric catalysis, aiding in the synthesis of chiral molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
作用機序
The mechanism of action of 4-[2-(Diphenylphosphanyl)naphthalen-1-yl]-2-isopropylquinazoline involves its ability to act as a ligand, forming stable complexes with transition metals. These metal complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling . The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
類似化合物との比較
4-[2-(Diphenylphosphanyl)naphthalen-1-yl]-2-isopropylquinazoline can be compared with similar compounds such as:
1-[2-(Diphenylphosphanyl)naphthalen-1-yl]isoquinoline: This compound also features a diphenylphosphanyl group on a naphthalene ring but has an isoquinoline core instead of a quinazoline core.
1-[2-(Diphenylphosphanyl)naphthalen-1-yl]naphthalen-2-ol: This compound has a similar structure but includes a hydroxyl group on the naphthalene ring.
N4,N4′-Di(naphthalen-1-yl)-N4,N4′-bis(4-vinylphenyl)biphenyl-4,4′-diamine: This compound is used in organic electronics and has a different core structure but shares the naphthalene and phosphanyl groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the quinazoline core, which imparts distinct chemical and physical properties.
特性
分子式 |
C33H27N2P |
|---|---|
分子量 |
482.6 g/mol |
IUPAC名 |
diphenyl-[1-(2-propan-2-ylquinazolin-4-yl)naphthalen-2-yl]phosphane |
InChI |
InChI=1S/C33H27N2P/c1-23(2)33-34-29-20-12-11-19-28(29)32(35-33)31-27-18-10-9-13-24(27)21-22-30(31)36(25-14-5-3-6-15-25)26-16-7-4-8-17-26/h3-23H,1-2H3 |
InChIキー |
XRLHZFMNTNQEAS-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC2=CC=CC=C2C(=N1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


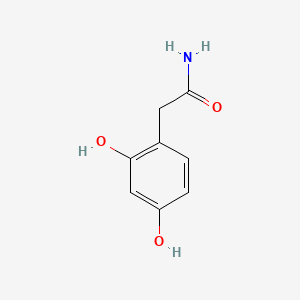
![4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14092248.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(1Z)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B14092268.png)
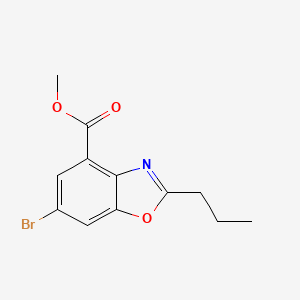
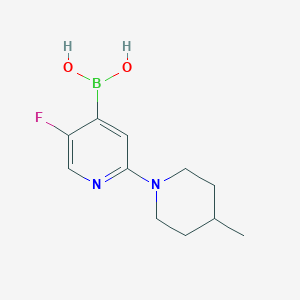
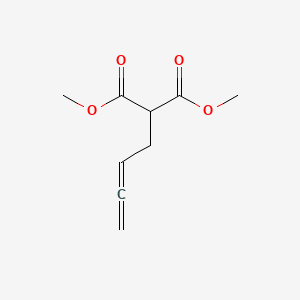
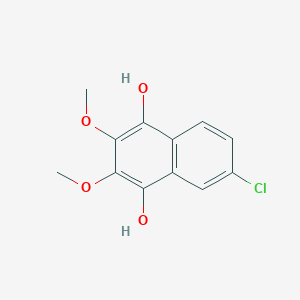
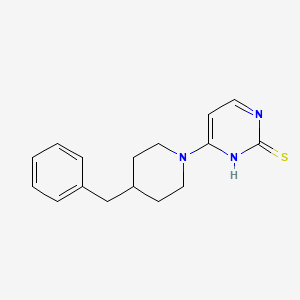
![2-Cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazol-4-yl]prop-2-enoic acid](/img/structure/B14092299.png)

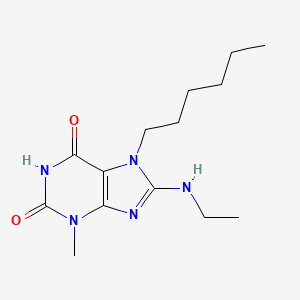
![1-(3-Fluorophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092313.png)
![13-[(1S,2S)-2-(13-azapentacyclo[13.8.0.03,12.04,9.018,23]tricosa-1(15),3(12),4,6,8,10,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.03,12.04,9.018,23]tricosa-1(15),3(12),4,6,8,10,16,18,20,22-decaene](/img/structure/B14092330.png)
![1-(3-Chlorophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092331.png)
